molecular formula C19H24N2O3 B1674207 Labetalol CAS No. 36894-69-6

Labetalol

Cat. No. B1674207
CAS RN: 36894-69-6
M. Wt: 328.4 g/mol
InChI Key: SGUAFYQXFOLMHL-UHFFFAOYSA-N
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Description

Labetalol is an alpha and beta adrenergic antagonist used to treat hypertension, angina, and sympathetic overactivity syndrome . It is used alone or together with other medicines to treat high blood pressure (hypertension) .


Synthesis Analysis

The process for the preparation of Labetalol Hydrochloride has been patented and it gives higher yield and purity . The process involves reacting 1-methyl-3- with 5-(bromoacetyl)-2-hydroxy benzamide of formula (B) in the presence of solvent to give 2-hydroxy-5-{[(1-methy-3-phenylpropyl)amino]acetyl}benzamide of formula ©. This is then reduced with sodium borohydrate in the presence of base and solvent to give 2-Hydroxy-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl}benzamide of formula (D) .


Molecular Structure Analysis

Labetalol is a racemic mixture of 2 diastereoisomers where dilevalol, the R,R’ stereoisomer, makes up 25% of the mixture . The molecular weight is 328.4055 and the chemical formula is C19H24N2O3 .


Chemical Reactions Analysis

Labetalol non-selectively antagonizes beta-adrenergic receptors, and selectively antagonizes alpha-1-adrenergic receptors . Following oral administration, labetalol has 3 times the beta-blocking ability than alpha-blocking ability .


Physical And Chemical Properties Analysis

Labetalol is a small molecule with an average weight of 328.4055 and a chemical formula of C19H24N2O3 . It is readily absorbed in humans after oral administration, but plasma concentrations of unchanged drug are low due to considerable first-pass metabolism .

Scientific Research Applications

Protective Effects on Myocardium and Placenta

  • Protective Effects Against Induced Toxicity : Labetalol, an antihypertensive drug, has been observed to cause histological and ultrastructural destructive changes in the myocardium and placenta. However, co-administration of ginger has been shown to ameliorate these adverse effects on cardiac and placental tissues in pregnant rats. This suggests that ginger can mitigate cardiac and placental toxicity induced by labetalol administration (El-Borm & Atallah, 2021).

Effect on Fetal Cardiac Tissue

  • Ginger Extract and Fetal Heart Protection : In another study, labetalol was found to induce significant histological and ultrastructural alterations, DNA damage, and increased apoptotic rates in fetal heart tissue. However, the administration of ginger extract showed considerable improvement in these conditions, highlighting its potential in reducing labetalol-induced cardiotoxicity in the fetal heart of albino rats (El-Borm, Gobara, & Badawy, 2020).

Hemodynamic Effects in Various Conditions

  • Effectiveness in Hypertensive Patients : Studies have demonstrated that labetalol effectively reduces blood pressure in patients with hypertension, including those with renal function impairment. This indicates its potential use in treating hypertension in patients with complicated medical backgrounds, such as renal impairment or idiopathic dilated cardiomyopathy (Bailey, 1979; Leung et al., 1990).

  • Intravenous Administration in Hypertensive Crises : Labetalol's intravenous form has been assessed for its rapid blood pressure-lowering effects in hypertensive emergencies, indicating its potential in acute management of severe hypertension (Rønne-Rasmussen et al., 1976).

Application in Electroconvulsive Therapy

  • Use in Electroconvulsive Therapy for Depressed Patients : Labetalol has been found effective in attenuating hypertension and tachycardia associated with electroconvulsive therapy in elderly patients with refractory depression and cardiovascular disease. This suggests its utility in reducing cardiovascular risks during such therapeutic procedures (Stoudemire et al., 1990)

Safety And Hazards

When handling Labetalol, avoid all contact with skin, eyes, nostrils, and mouth. Avoid inhalation of dust, fumes, mist, and/or vapors associated with the product . It is also advised to use appropriate personal protective equipment .

properties

IUPAC Name

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUAFYQXFOLMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023191
Record name Labetalol
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Molecular Weight

328.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Labetalol
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Solubility

5.78e-03 g/L
Record name Labetalol
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Mechanism of Action

Labetalol non-selectively antagonizes beta-adrenergic receptors, and selectively antagonizes alpha-1-adrenergic receptors. Following oral administration, labetalol has 3 times the beta-blocking ability than alpha-blocking ability. This increases to 6.9 times following intravenous administration. Antagonism of alpha-1-adrenergic receptors leads to vasodilation and decreased vascular resistance. This leads to a decrease in blood pressure that is most pronounced while standing. Antagonism of beta-1-adrenergic receptors leads to a slight decrease in heart rate. Antagonism of beta-2-adrenergic receptors leads to some of the side effects of labetalol such as bronchospasms, however this may be slightly attenuated by alpha-1-adrenergic antagonism. Labetalol leads to sustained vasodilation over the long term without a significant decrease in cardiac output or stroke volume, and a minimal decrease in heart rate., A specific competitive antagonist at both alpha- and beta-adrenergic receptor sites., Class II antiarrhythmic, beta-adrenoceptor-blocking agents are membrane depressant drugs that decrease the influx of sodium and calcium ions by reducing membrane bound adenylate cyclase and cAMP. The reduction in cation transport lengthens depolarization by decreasing the amplitude and slope of the transmembrane potential. Beta-adrenoceptor-blocking agents also reduce myocardial contractility by decreasing calcium release from the sarcoplasmic reticulum (the influx of calcium couples excitation and contraction by initiating the release of calcium from the sarcoplasmic reticulum). Membrane-stabilizing activity enhances the reduction in myocardial contractility in overdose with these drugs in addition to producing a quinidinelike effect of ORS widening. A direct myocardial effect also leads to myocardial depression independent of beta-adrenergic blockade and membrane stabilization. ... beta-Blockers are classified as cardioselective based on their ability to antagonize the cardiac (beta1) but not the peripheral (beta2) receptors. However, cardioselectivity is incomplete and dose dependent and disappears at high doses. /Class II beta-Blockers/, The principal physiologic action of labetalol is to competitively block adrenergic stimulation of beta-receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors) and alpha1-receptors within vascular smooth muscle. In addition to inhibiting access of endogenous or exogenous catecholamines to beta-adrenergic receptors, labetalol has been shown to exhibit some intrinsic beta2-agonist activity in animals; however, the drug exerts little, if any, intrinsic beta1-agonist activity. Labetalol does not exhibit intrinsic alpha-adrenergic agonist activity. There is some evidence from animal studies suggesting that the drug may have a vasodilating effect, possibly resulting from a direct or beta2-agonist action. In animals, at doses greater than those required for alpha- or beta-adrenergic blockade, labetalol also has a membrane stabilizing effect on the heart which is similar to that of quinidine; however, this effect is unlikely to be clinically important since it occurs only at doses higher than those required for alpha- or beta-adrenergic blockade., The hemodynamic effects of labetalol are variable following oral or iv administration. Labetalol, unlike pure beta-adrenergic blocking agents, produces a dose dependent (at usual doses) decrease in systemic arterial blood pressure and systemic vascular resistance without a substantial reduction in resting heart rate, cardiac output, or stroke volume, apparently because of its combined alpha- and beta-adrenergic blocking activity. Labetalol effectively reduces blood pressure in the standing or supine position, but because of the drug's alpha1-adrenergic blocking activity, the effect on blood pressure is position dependent; labetalol induced decreases in blood pressure are greater in the standing than in the supine position, and orthostatic hypotension can occur. The blunting of exercise induced increases in blood pressure by oral or iv labetalol is generally greater than that produced by pure beta-adrenergic blocking agents (eg; propranolol), but the blunting of exercise induced tachycardia produced by labetalol is generally less than that produced by pure beta-adrenergic blocking agents., The electrophysiologic effects of labetalol are variable and appear to be mediated via the drug's myocardial beta1-adrenergic blocking activity. Labetalol may decrease conduction velocity through the atrioventricular node and increase the atrial effective refractory period, but the drug appears to have inconsistent effects on sinoatrial conduction time and the atrioventricular nodal refractory period; the decrease in atrioventricular nodal conduction velocity produced by labetalol is less than that produced by pure beta-adrenergic blocking agents. In healthy individuals and in patients with cardiac disease (eg, coronary artery disease), labetalol generally has little effect on sinus rate, intraventricular conduction, the His-Purkinje system, or duration of the QRS complex. In one study in hypertensive patients, oral labetalol therapy was associated with a substantial reduction in ventricular premature contractions, and in another study in hypertensive patients, iv labetalol rapidly restored sinus rhythm in some patients with supraventricular or ventricular arrhythmias.
Record name Labetalol
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Product Name

Labetalol

CAS RN

36894-69-6
Record name Labetalol
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Melting Point

195 - 196 °C
Record name Labetalol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48,900
Citations
EP MacCarthy, SS Bloomfield - Pharmacotherapy: The Journal …, 1983 - Wiley Online Library
… Studies have shown that labetalol is effective in the treatment of … labetalol may be of value in the management of ischemic heart disease. The most troublesome side effect of labetalol …
LE Martin, R Hopkins, R Bland - British journal of clinical …, 1976 - europepmc.org
… 14C-labetalol/kg … -labetalol/kg showed that excretion of radioactivity occurred via both the kidney and bile. 6 An intravenous dose of 1 mg 3H-labetalol/kg to dog and 1 mg 'cold' labetalol/…
Number of citations: 150 europepmc.org
RN Brogden, RC Heel, TM Speight, GS Avery - Drugs, 1978 - Springer
… are not clear and the effect is not positively associated with labetalol. … labetalol is given. Until further information on the effects of labetalol on respiratory function is available, labetalol is …
Number of citations: 114 link.springer.com
WF Peacock IV, DE Hilleman, PD Levy… - The American journal of …, 2012 - Elsevier
… subjects and be concerned with IV nicardipine and labetalol. Furthermore, for a study to be included in this review, nicardipine and labetalol could not be used in combination with each …
Number of citations: 82 www.sciencedirect.com
JA Clark, HJ Zimmerman, LA Tanner - Annals of internal medicine, 1990 - acpjournals.org
… damage was associated with labetalol. The temporal circumstances strongly implicate labetalol; the conditions of nine patients improved after cessation of labetalol therapy, and one …
Number of citations: 110 www.acpjournals.org
CA Michael - British journal of clinical pharmacology, 1979 - Wiley Online Library
… 4 The reults suggest that labetalol has a direct action on fetal lung … the labetalol was not observed in the infants delivered. 6 It is concluded that the efficient hypotensive action of labetalol…
Number of citations: 149 bpspubs.onlinelibrary.wiley.com
WC Mabie, AR Gonzalez, BM Sibai… - Obstetrics and …, 1987 - europepmc.org
… varied in the labetalol group, with … labetalol was given before delivery. However, fetal distress occurred in two of the six cases involving antenatal hydralazine. We conclude that labetalol …
Number of citations: 261 europepmc.org
BM Sibai, AR Gonzalez, WC Mabie… - Obstetrics and …, 1987 - europepmc.org
… gestational-age infants was significantly higher in the labetalol group (19 versus 9%, P … labetalol group. Treatment of maternal blood pressure in preeclamptic pregnancies with labetalol …
Number of citations: 191 europepmc.org
JD Boehrer, DJ Moliterno, JE Willard, LD Hillis… - The American journal of …, 1993 - Elsevier
… For each group, measurements at baseline, after cocaine, and after saline or labetalol … Five minutes after intravenous labetalol, heart rate was unchanged, mean arterial pressure …
Number of citations: 196 www.sciencedirect.com
RC Rogers, BM Sibai, WD Whybrew - American journal of obstetrics and …, 1990 - Elsevier
… In this study of labetalol in pregnant patients with mild pregnancy-induced hypertension we found a shorter labetalol serum half-life but similar labetalol clearance, as compared with …
Number of citations: 85 www.sciencedirect.com

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